molecular formula C49H79NO19 B166807 Incanumine CAS No. 128585-03-5

Incanumine

Cat. No.: B166807
CAS No.: 128585-03-5
M. Wt: 986.1 g/mol
InChI Key: JUIQDBJRSFBVFU-UHFFFAOYSA-N
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Description

Incanumine is a steroidal alkaloid glycoside isolated from Solanum incanum L., a plant species within the Solanaceae family. Computational studies highlight its high binding affinity to Mpro (ΔG = −9.8 kcal/mol), positioning it as a promising candidate for further antiviral drug development .

Properties

CAS No.

128585-03-5

Molecular Formula

C49H79NO19

Molecular Weight

986.1 g/mol

IUPAC Name

2-[4,5-dihydroxy-6-[5-hydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl)oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C49H79NO19/c1-20-8-13-49(50-16-20)21(2)32-30(69-49)15-27-25-7-6-23-14-24(9-11-47(23,4)26(25)10-12-48(27,32)5)64-46-39(60)42(68-44-37(58)34(55)29(53)19-62-44)41(31(17-51)65-46)67-45-38(59)35(56)40(22(3)63-45)66-43-36(57)33(54)28(52)18-61-43/h6,20-22,24-46,50-60H,7-19H2,1-5H3

InChI Key

JUIQDBJRSFBVFU-UHFFFAOYSA-N

SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)OC9C(C(C(CO9)O)O)O)O)O)OC2C(C(C(CO2)O)O)O)O)C)C)C)NC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)OC9C(C(C(CO9)O)O)O)O)O)OC2C(C(C(CO2)O)O)O)O)C)C)C)NC1

Synonyms

incanumine
O(3)-(beta-xylopyranosyl-(1-3(Glu))-(beta-xylopyranosyl-(1-4)-alpha-rhamnopyranosyl-(1-4(Glu)))-beta-glucopyranosyl)-solasodine

Origin of Product

United States

Comparison with Similar Compounds

Binding Affinities and Structural Interactions

Table 1: Binding Energies (ΔG) and Key Interactions

Compound Source ΔG (kcal/mol) Key Mpro Interaction Residues
Incanumine Solanum incanum L. −9.8 His41, Phe140, Asn142, Gly143, Glu166
Solaradixine Solanum laciniatum −9.4 His41, Leu141, Cys145, Met165
Delphinidin Anthocyanidin derivative −8.6 Leu141, Cys145, His163, Glu166
Delphinidin-3-glucoside Modified anthocyanidin −10.2 Thr26, His41, Cys145, Met165
  • This compound vs. Solaradixine: While both exhibit high binding energies, this compound interacts with catalytic residues (His41, Glu166) and substrate-binding residues (Phe140, Asn142).
  • This compound vs. Delphinidin Derivatives : Delphinidin-3-glucoside shows superior binding energy (−10.2 kcal/mol) due to additional hydrogen bonds with Thr26 and hydrophobic interactions with Pro168, which this compound lacks .

Molecular Dynamics (MD) Stability Metrics

Table 2: MD Simulation Parameters (100 ns)

Compound Avg. RMSD (Å) Avg. Rg (Å) SASA (Ų) MolSA (Ų)
This compound 2.4 22.3 14,660 14,620
Solaradixine 2.1 22.3 14,387 14,346
APO (Mpro alone) 3.4 21.9 14,312 13,950
  • RMSD Analysis : Solaradixine exhibits lower RMSD (2.1 Å vs. 2.4 Å), indicating greater complex stability. This compound’s higher RMSD suggests conformational flexibility, which may affect target engagement .

Functional Implications

  • Inhibition Mechanism : this compound and Solaradixine bind to the same Mpro site as the irreversible inhibitor N3, but Delphinidin-3-glucoside displaces N3 more effectively due to its stronger interactions with catalytic residues .
  • pH Sensitivity : Delphinidin derivatives maintain binding efficacy across varying pH levels, unlike this compound, which may lose activity under acidic conditions .

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